molecular formula C22H20FN3O3 B5432059 N~2~-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE

N~2~-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE

Cat. No.: B5432059
M. Wt: 393.4 g/mol
InChI Key: YVNNCMVJYMNYGY-UHFFFAOYSA-N
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Description

N~2~-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE is a complex organic compound with the molecular formula C22H20FN3O3

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c23-17-7-2-4-9-19(17)25-11-13-26(14-12-25)22(28)16-6-1-3-8-18(16)24-21(27)20-10-5-15-29-20/h1-10,15H,11-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNNCMVJYMNYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE typically involves the condensation of 2-fluorobenzoyl chloride with 4-(2-fluorophenyl)piperazine in the presence of a base, followed by the reaction with 2-furoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring are key structural features that enable the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}PHENYL)-2-FURAMIDE is unique due to its combination of a fluorophenyl group, piperazine ring, and furan ring, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.

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